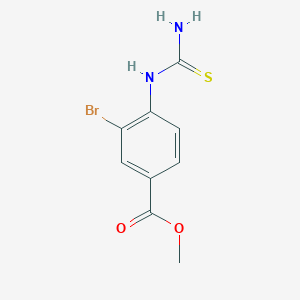
7-Propyl-1,2,3,4-tetrahydronaphthalen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Propyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C13H18O It is a derivative of 1,2,3,4-tetrahydronaphthalene, where a propyl group is attached to the seventh position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Propyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the alkylation of 1,2,3,4-tetrahydronaphthalene. One common method is the Friedel-Crafts alkylation, where 1,2,3,4-tetrahydronaphthalene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid over-alkylation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 7-propyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: Formation of halogenated derivatives such as 7-bromo-1,2,3,4-tetrahydronaphthalen-1-one.
Wissenschaftliche Forschungsanwendungen
7-Propyl-1,2,3,4-tetrahydronaphthalen-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Propyl-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. Detailed studies on its binding affinity and effects on cellular processes are essential to understand its mode of action.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydronaphthalene: The parent compound without the propyl group.
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-one: A similar compound with a methyl group instead of a propyl group.
7-Ethyl-1,2,3,4-tetrahydronaphthalen-1-one: A similar compound with an ethyl group.
Uniqueness: 7-Propyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group may enhance its lipophilicity and ability to interact with hydrophobic regions of biomolecules, potentially leading to distinct pharmacological properties.
Eigenschaften
IUPAC Name |
7-propyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-2-4-10-7-8-11-5-3-6-13(14)12(11)9-10/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOWBDFQYGGQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(CCCC2=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-cyclohexyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2423146.png)
![N-(3,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2423148.png)
![1-[3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2423149.png)



![2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2423154.png)
![N-benzyl-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2423156.png)


